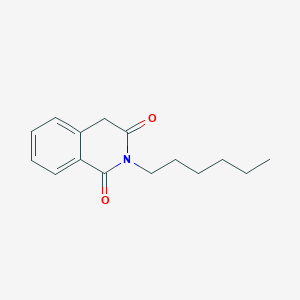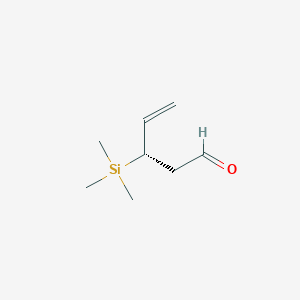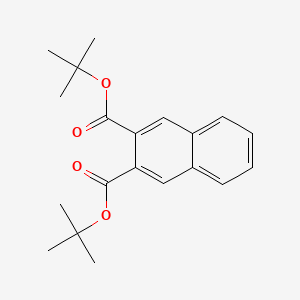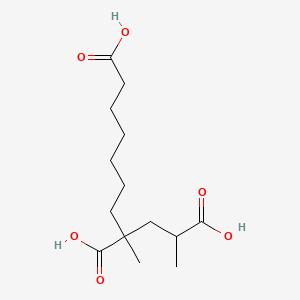
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring, which is a fused ring system containing both benzene and oxazole rings. The compound also contains a carboxyethyl group and a methyl group attached to the benzoxazole ring, along with an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-methylbenzoxazole with an appropriate carboxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxyethyl group. The iodide ion is introduced through the addition of an iodinating agent, such as iodine or potassium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide or silver nitrate can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazole derivatives with different functional groups replacing the iodide ion.
科学研究应用
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxyethyl group and iodide ion.
3-Carboxyethylbenzoxazole: Lacks the methyl group and iodide ion.
2-Methyl-3-iodobenzoxazole: Lacks the carboxyethyl group.
Uniqueness
3-(2-Carboxyethyl)-2-methyl-1,3-benzoxazol-3-ium iodide is unique due to the presence of both the carboxyethyl group and the iodide ion, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other benzoxazole derivatives and contributes to its diverse applications in research and industry.
属性
| 161099-33-8 | |
分子式 |
C11H12INO3 |
分子量 |
333.12 g/mol |
IUPAC 名称 |
3-(2-methyl-1,3-benzoxazol-3-ium-3-yl)propanoic acid;iodide |
InChI |
InChI=1S/C11H11NO3.HI/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H |
InChI 键 |
RFCCXTPAAOUXBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2O1)CCC(=O)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
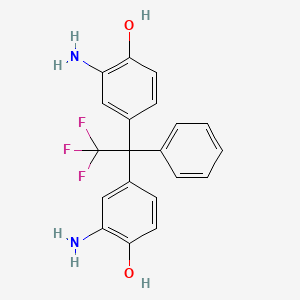
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
